
1-Naphthalenol, 2,4-bis(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 2,4-bis(phenylazo)-, also known as Solvent Red 23, is an organic compound with the molecular formula C₁₆H₁₂N₂O. It is a red dye commonly used in various industrial applications, including cosmetics, personal care products, and commercial pesticides. This compound is characterized by its azo group (-N=N-) attached to a naphthalenol structure, which contributes to its vibrant color and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 2,4-bis(phenylazo)- is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) to form diazonium salts.
Azo Coupling: The diazonium salts are then coupled with naphthalenol derivatives under alkaline conditions to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of 1-Naphthalenol, 2,4-bis(phenylazo)- is carried out on a larger scale using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenol, 2,4-bis(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazo compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydrazo compounds and other reduced derivatives.
Substitution: Halogenated naphthalenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 2,4-bis(phenylazo)- has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of azo dyes and their properties.
Biology: The compound is employed in biological staining techniques and as a fluorescent probe.
Industry: It is widely used as a colorant in cosmetics, personal care products, and commercial pesticides.
Wirkmechanismus
The mechanism by which 1-Naphthalenol, 2,4-bis(phenylazo)- exerts its effects involves its interaction with molecular targets and pathways. The azo group plays a crucial role in its binding affinity and reactivity. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenol, 2,4-bis(phenylazo)- is compared with other similar azo compounds, such as:
4-(Phenylazo)-1-naphthol: Similar in structure but differs in the position of the azo group.
2-Naphthalenol, 1-(phenylazo)-: Another azo compound with a different substitution pattern.
Uniqueness: 1-Naphthalenol, 2,4-bis(phenylazo)- is unique due to its specific substitution pattern and the presence of two azo groups, which contribute to its distinct chemical and physical properties.
Conclusion
1-Naphthalenol, 2,4-bis(phenylazo)- is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study and a valuable component in numerous products.
Eigenschaften
CAS-Nummer |
5290-66-4 |
|---|---|
Molekularformel |
C22H16N4O |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2,4-bis(phenyldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C22H16N4O/c27-22-19-14-8-7-13-18(19)20(25-23-16-9-3-1-4-10-16)15-21(22)26-24-17-11-5-2-6-12-17/h1-15,27H |
InChI-Schlüssel |
TVQPHPSPJUOLGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


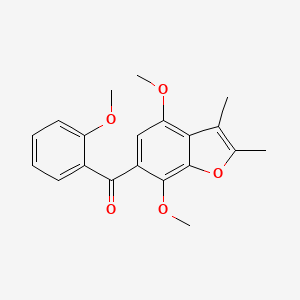

![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
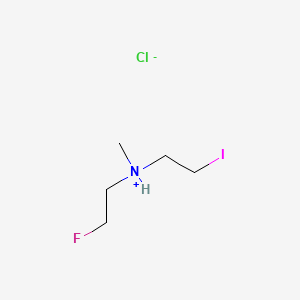
![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)

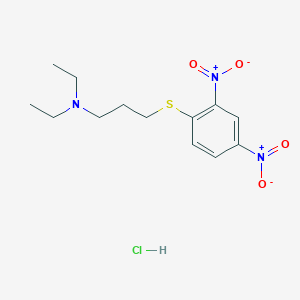

![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)

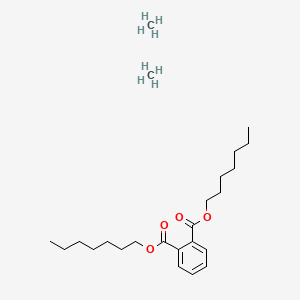
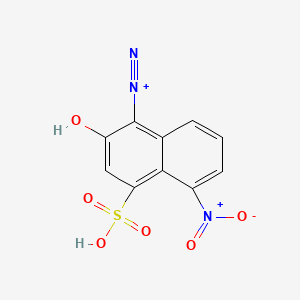
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

